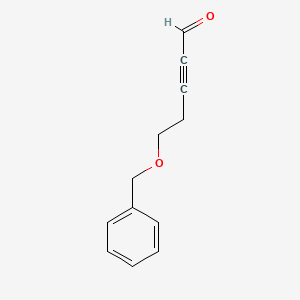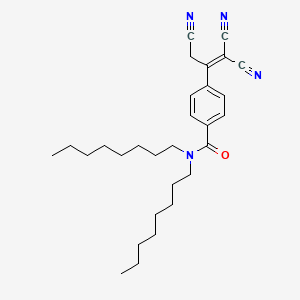
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dioctyl and tricyanopropenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an amine, such as dioctylamine, under dehydrating conditions to form N,N-dioctylbenzamide.
Introduction of the Tricyanopropenyl Group: The tricyanopropenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N,N-dioctylbenzamide with a tricyanopropenyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tricyanopropenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide derivatives.
科学的研究の応用
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The tricyanopropenyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
N,N-Dioctyl-4-ethylbenzamide: Similar structure but with an ethyl group instead of the tricyanopropenyl group.
N,N-Dioctyl-4-methylbenzamide: Similar structure but with a methyl group instead of the tricyanopropenyl group.
Uniqueness
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is unique due to the presence of the tricyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
137995-34-7 |
|---|---|
分子式 |
C29H40N4O |
分子量 |
460.7 g/mol |
IUPAC名 |
N,N-dioctyl-4-(1,1,3-tricyanoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C29H40N4O/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)29(34)26-17-15-25(16-18-26)28(19-20-30)27(23-31)24-32/h15-18H,3-14,19,21-22H2,1-2H3 |
InChIキー |
RXPPARODGVPMLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
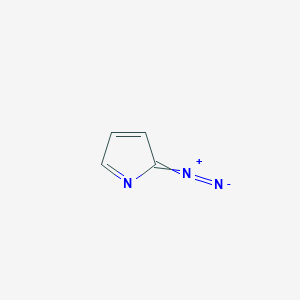
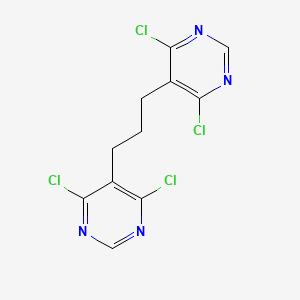
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
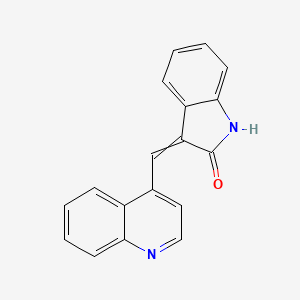
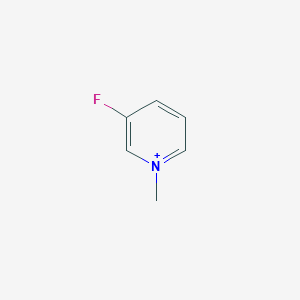
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)

![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
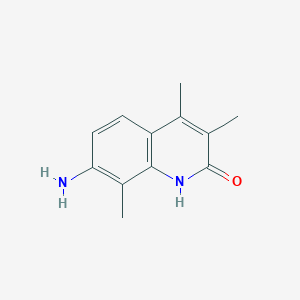
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
